

Application of butyl nonanoate in flavor and fragrance research.

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Application Note & Protocol

Introduction

Butyl nonanoate (also known as butyl pelargonate) is an ester recognized for its characteristic fruity and floral aroma, with nuances of orange, apricot, and rose.[1][2] This profile makes it a valuable ingredient in the flavor and fragrance industry. Chemically, it is the ester formed from the condensation of nonanoic acid and butanol. Its application spans a wide range of consumer products, including dairy products, confectionery, baked goods, and various beverages, as well as in fine fragrances and personal care items.[1][2] This document provides detailed application notes, experimental protocols for its synthesis and sensory evaluation, and an overview of the olfactory signaling pathway involved in its perception.

Physicochemical Properties of Butyl Nonanoate

A comprehensive understanding of the physicochemical properties of **butyl nonanoate** is essential for its effective application in flavor and fragrance formulations.



Property	Value	/alue Source	
Molecular Formula	C13H26O2	[3][4][5]	
Molecular Weight	214.34 g/mol	[3][4][5]	
CAS Number	50623-57-9	[3][5][6]	
Appearance	Colorless clear liquid (est.)	[2]	
Odor	Floral, orange, apricot, rose	[1][2]	
Boiling Point	258.6 °C to 270.00 °C at 760 mmHg	[1][2][3]	
Melting Point	-38 °C	[2][7]	
Density	0.849 to 0.869 g/cm3 at 25 °C	[1][2][3][7]	
Flash Point	109.44 °C to 109.6 °C [1][2][3]		
Vapor Pressure	0.0214 mmHg at 25 °C [2]		
Refractive Index	1.423 to 1.432 at 20 °C	[2][3]	
Solubility	Soluble in alcohol; Insoluble in water (1.130 mg/L at 25 °C est.)		
logP (o/w)	4.08030 to 5.371 (est.)	[2][3]	

Applications in Flavor and Fragrance

Butyl nonanoate is utilized as a flavor and fragrance agent in a variety of products.[2] Its pleasant aroma contributes to the sensory profile of many consumer goods.

Recommended Usage Levels in Fragrance Concentrates:

Recommendation	Value	Source
Up to	6.0000 %	[2][8]



Average and Maximum Usage Levels in Food Categories (mg/kg):

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)	Source
Dairy products	7.0	35.0	[2][8]
Fats and oils	5.0	25.0	[2][8]
Edible ices	10.0	50.0	[2][8]
Processed fruit	7.0	35.0	[2][8]
Confectionery	10.0	50.0	[2][8]
Bakery wares	10.0	50.0	[2][8]
Meat and meat products	2.0	10.0	[2][8]
Fish and fish products	2.0	10.0	[2][8]
Salts, spices, soups, sauces, etc.	5.0	25.0	[2][8]
Foodstuffs for particular nutritional uses	10.0	50.0	[2][8]

Experimental Protocols

Protocol 1: Synthesis of Butyl Nonanoate via Fischer Esterification

This protocol describes the synthesis of **butyl nonanoate** from nonanoic acid and n-butanol using an acid catalyst, a classic example of Fischer esterification.[9][10]

Materials:

- Nonanoic acid
- n-Butanol



- Concentrated sulfuric acid (H₂SO₄) or other acid catalyst
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Diethyl ether or other suitable extraction solvent
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Distillation apparatus

Procedure:

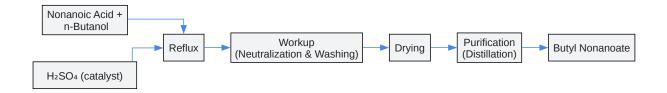
- Reaction Setup: In a round-bottom flask, combine one molar equivalent of nonanoic acid with a 2-3 molar excess of n-butanol. The excess alcohol helps to shift the equilibrium towards the formation of the ester.
- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid
 (approximately 1-2% of the total mass of the reactants) to the mixture while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add an equal volume of water and shake. Separate the aqueous layer.
 Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize



the acidic catalyst and any unreacted nonanoic acid. Be cautious as CO₂ gas will be evolved. Vent the separatory funnel frequently.

- Workup Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
- Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal and Purification: Filter to remove the drying agent. The excess n-butanol
 and the ester product can be separated by fractional distillation. The lower-boiling n-butanol
 will distill first, followed by the higher-boiling butyl nonanoate.

Logical Workflow for Fischer Esterification:



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Caption: Workflow for the synthesis of **butyl nonanoate**.

Protocol 2: Sensory Evaluation of Butyl Nonanoate

This protocol outlines a method for the sensory evaluation of **butyl nonanoate** using a trained panel and Gas Chromatography-Olfactometry (GC-O).

Part A: Descriptive Sensory Panel

Materials:

- Purified butyl nonanoate sample
- Odorless solvent (e.g., diethyl phthalate or ethanol)



- Smelling strips
- Individual, well-ventilated sensory booths

Procedure:

- Panel Selection and Training: Select a panel of 8-12 individuals trained in sensory analysis
 of flavor and fragrance compounds.[11]
- Sample Preparation: Prepare a dilution of **butyl nonanoate** (e.g., 1% in the chosen solvent) to avoid olfactory fatigue.[11]
- Evaluation:
 - Apply 1 mL of the diluted sample to a standard smelling strip.[11]
 - Present the smelling strips to the panelists in a randomized order.
 - Instruct panelists to sniff the strip and describe the odor characteristics at different time intervals (e.g., immediately, after 5 minutes, and after 30 minutes) to evaluate the top, middle, and base notes.[11]
 - Panelists should rate the intensity of agreed-upon descriptors (e.g., fruity, floral, waxy) on a numerical scale.

Part B: Gas Chromatography-Olfactometry (GC-O)

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port (GC-O).
- Diluted sample of butyl nonanoate.

Procedure:

Injection: Inject the diluted sample into the GC.



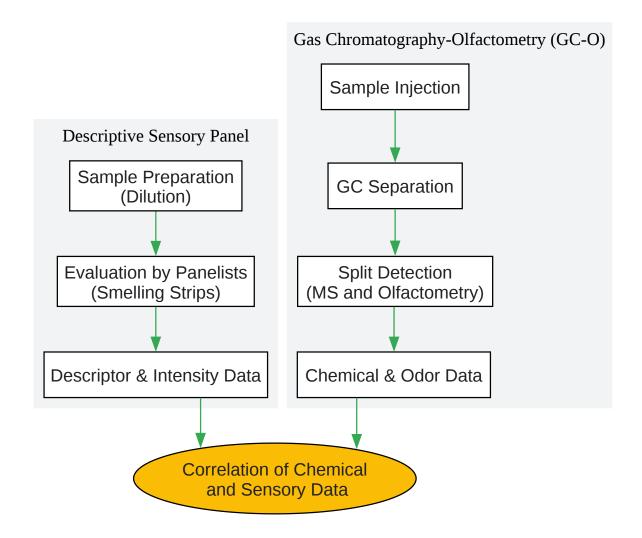




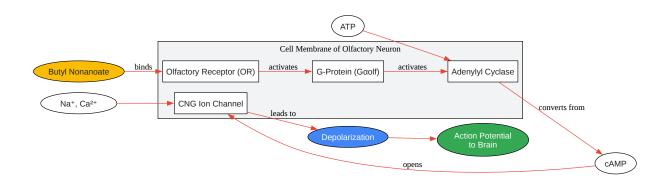
- Separation: The volatile compounds are separated based on their boiling points and polarity in the GC column.
- Detection: The effluent from the column is split between the mass spectrometer for chemical identification and the olfactometry port for sensory detection.
- Olfactory Analysis: A trained assessor sniffs the effluent at the olfactometry port and records
 the retention time and a description of the odor of each eluting compound.[11] The intensity
 of the odor can also be rated. This allows for the correlation of specific chemical compounds
 with their perceived aroma.

Experimental Workflow for Sensory Evaluation:









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